molecular formula C16H23N3O8 B237655 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide CAS No. 131119-04-5

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide

Cat. No. B237655
CAS RN: 131119-04-5
M. Wt: 385.37 g/mol
InChI Key: KNPUXTWHFSLCDT-BBYIEOQPSA-N
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Description

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide is a metabolite of nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, which is a carcinogen responsible for inducing lung cancer in smokers . It’s also known as NNK .


Synthesis Analysis

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide involves enzymatic production and its reaction with DNA . The species is small enough that its properties may be probed using sophisticated model chemistries .


Molecular Structure Analysis

The molecular structure of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide has been explored using Kohn–Sham density functional theory and coupled cluster theory . The analyses suggest a relatively weak carbon–nitrogen bond and a robust nitrogen–nitrogen interaction .


Chemical Reactions Analysis

The chemical reactions of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide involve its reaction with DNA bases and phosphate groups, producing pyridyloxobutyl (POB) adducts . These reactions are considered an important early step in carcinogenesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide have been explored using sophisticated model chemistries . The analyses suggest a relatively weak carbon–nitrogen bond and a robust nitrogen–nitrogen interaction .

Scientific Research Applications

  • Biomarker of Tobacco Exposure : NNAL glucuronide is a valuable biomarker for assessing tobacco exposure due to its stability in urine samples stored under various conditions (Xia & Bernert, 2010). Its presence in urine is a direct indicator of exposure to tobacco-specific nitrosamines, specifically NNK.

  • Genetic Variability in Metabolism : Studies have shown that genetic variations, such as polymorphisms in UDP-Glucuronosyltransferase genes, can affect the rate of NNAL glucuronidation, indicating a genetic basis for interindividual variability in tobacco carcinogen detoxification (Wiener et al., 2004).

  • Determining Absolute Configuration : Research on NNAL glucuronide has also focused on determining the absolute configuration of metabolically formed NNAL, which is crucial for understanding its role in tobacco-related carcinogenesis (Hecht, Spratt, & Trushin, 2000).

  • Implications in Lung Cancer Risk : The metabolic pathways of NNAL glucuronide, including its formation and detoxification, are significant in the context of lung cancer risk among smokers. Variations in glucuronidation rates, influenced by genetic factors such as the UGT2B17 gene deletion, have been associated with differing risks for lung cancer (Gallagher et al., 2007).

  • Correlation with Cancer Development : Urinary levels of NNAL glucuronide have been directly linked with the development of lung cancer in humans, suggesting a strong correlation between NNK exposure and lung cancer risk (Yuan et al., 2009).

  • Characterization of Metabolic Pathways : Studies have characterized the metabolic pathways of NNAL glucuronide in different species, providing insights into species-specific differences and potential implications for human health risk assessment (Carmella et al., 2002).

  • Role in Detoxification and Carcinogenesis : Research into the transport and excretion of NNAL glucuronide has helped in understanding the mechanisms of detoxification of tobacco-specific carcinogens and their role in the etiology of lung and other cancers (Leslie et al., 2001).

  • Assessment of Tobacco-Related Harm : NNAL glucuronide has been utilized in assays to measure biological exposure to NNK, thereby aiding in the assessment of tobacco-related harm and the effectiveness of smoking reduction strategies (Lu et al., 2016).

Safety and Hazards

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide is a metabolite of a well-known carcinogen . Its unmetabolized form is abundantly found in tobacco smoke , and it is known to cause lung adenocarcinoma .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O8/c1-19(18-25)7-3-5-10(9-4-2-6-17-8-9)26-16-13(22)11(20)12(21)14(27-16)15(23)24/h2,4,6,8,10-14,16,20-22H,3,5,7H2,1H3,(H,23,24)/t10?,11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPUXTWHFSLCDT-BBYIEOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(C1=CN=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCC(C1=CN=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927079
Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide

CAS RN

131119-04-5
Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131119-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131119045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
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4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
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4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Reactant of Route 4
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Reactant of Route 5
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
Reactant of Route 6
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide

Q & A

Q1: What is the significance of NNAL-Gluc as a biomarker in tobacco research?

A1: NNAL-Gluc, found in urine, serves as a valuable biomarker for assessing exposure to NNK, a potent carcinogen found in tobacco products. [, ] Elevated levels of NNAL-Gluc indicate higher exposure to NNK, which is linked to an increased risk of certain cancers, particularly lung cancer. [, ] Measuring NNAL-Gluc levels allows researchers to evaluate the effectiveness of smoking cessation programs and study the impact of different tobacco control measures. [] Additionally, research has shown that the ratio of NNAL-Gluc to its free form, NNAL, can be indicative of cancer risk. []

Q2: How can dietary interventions impact NNAL metabolism, and what does this suggest about cancer prevention?

A2: Research has shown that phenethyl isothiocyanate (PEITC), a compound found in cruciferous vegetables, can significantly inhibit NNK-induced lung tumorigenesis in rats. [] PEITC achieves this by altering NNK metabolism, leading to a significant increase in urinary excretion of NNAL and NNAL-Gluc. [] This increase in NNAL-Gluc excretion suggests that PEITC promotes the detoxification of NNK, potentially reducing its carcinogenic effects. These findings highlight the potential of dietary interventions in mitigating cancer risks associated with tobacco smoke.

Q3: Are there variations in exposure to harmful compounds based on cigarette brand selection?

A3: Yes, research suggests that smokers of discount brand cigarettes exhibit higher levels of certain harmful tobacco smoke constituents compared to those who smoke premium brands. [] Specifically, discount brand smokers displayed significantly elevated levels of NNAL-Gluc, along with other carcinogenic and toxic compounds. [] This difference highlights the potential for varying health risks associated with different cigarette choices, even within the broader category of smokers.

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